![molecular formula C₉H₁₃NO₂S B1147188 N-Ethyltoluenesulfonamide (o-and p-mixture) CAS No. 76902-32-4](/img/structure/B1147188.png)
N-Ethyltoluenesulfonamide (o-and p-mixture)
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Overview
Description
N-Ethyltoluenesulfonamide (o- and p-mixture) is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is a clear, colorless oil at 20°C . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of N-Ethyltoluenesulfonamide (o- and p-mixture) consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
N-Ethyltoluenesulfonamide (o- and p-mixture) has a density of 1.2±0.1 g/cm3, a boiling point of 317.2±35.0 °C at 760 mmHg, and a flash point of 145.7±25.9 °C . It also has a refractive index of 1.527 .Scientific Research Applications
Synthesis of Sulfonimidates
ETHYLTOULENESULFONAMIDE is a type of sulfonamide, which is a key building block in the synthesis of sulfonimidates . Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates for accessing other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .
Medicinal Chemistry
Sulfonamides, including ETHYLTOULENESULFONAMIDE, have extensive applications in medicinal chemistry . They are a major building block for many therapeutic molecules . The sulfonamide functional group is a key component in a variety of drugs and natural products .
Synthesis of Sulfoximines
Sulfonimidates, which can be synthesized from sulfonamides like ETHYLTOULENESULFONAMIDE, can be transformed into other sulfur(VI) derivatives including sulfoximines . Sulfoximines have increased prominence due to their medicinal chemistry properties .
Alkyl Transfer Reagents
Sulfonimidates, derived from sulfonamides, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This plays on the lability of sulfonimidates under acidic conditions .
Polymer Synthesis
Sulfonimidates, which can be synthesized from sulfonamides, have been used in the synthesis of polymers . For example, the decomposition of sulfonimidates at raised temperatures has been used as a novel way to access poly(oxothiazene) polymers .
Synthesis of Sulfonamides
ETHYLTOULENESULFONAMIDE, as a type of sulfonamide, can be synthesized through an indirect method that avoids contamination of the product with no need for purification . This process involves the use of 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which Ethyltoluenesulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biological processes, including fluid balance and folate metabolism .
Mode of Action
Sulfonamides, in general, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .
Biochemical Pathways
Given its structural similarity to other sulfonamides, it may interfere with the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on the known actions of sulfonamides, it may inhibit bacterial growth by interfering with folic acid synthesis, which is essential for dna replication .
Action Environment
It is known that the compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition and flammable materials .
properties
IUPAC Name |
N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;1-3-10-13(11,12)9-7-5-4-6-8(9)2/h2*4-7,10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSDSKPHLCUTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C.CCNS(=O)(=O)C1=CC=CC=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide | |
CAS RN |
26914-52-3 |
Source
|
Record name | Benzenesulfonamide, N-ethyl-ar-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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